molecular formula C19H18N4O B10878780 7-(furan-2-ylmethyl)-5,6-dimethyl-3-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

7-(furan-2-ylmethyl)-5,6-dimethyl-3-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10878780
M. Wt: 318.4 g/mol
InChI Key: DILBDUYPJFNGDB-UHFFFAOYSA-N
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Description

7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-PHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is fused with a furylmethyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-PHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step reactions. One common method includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[2,3-d]pyrimidine core, which is then further functionalized to introduce the furylmethyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-PHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furylmethyl or phenyl groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-PHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-PHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that control cell growth and proliferation . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-FURYLMETHYL)-5,6-DIMETHYL-3-PHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its furylmethyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

7-(furan-2-ylmethyl)-5,6-dimethyl-3-phenylpyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C19H18N4O/c1-13-14(2)22(11-16-9-6-10-24-16)19-17(13)18(20)23(12-21-19)15-7-4-3-5-8-15/h3-10,12,20H,11H2,1-2H3

InChI Key

DILBDUYPJFNGDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)C3=CC=CC=C3)CC4=CC=CO4)C

Origin of Product

United States

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